molecular formula C13H8N4O B4922031 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile

4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile

Cat. No. B4922031
M. Wt: 236.23 g/mol
InChI Key: JSSKHEUQFKKGDX-UHFFFAOYSA-N
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Description

4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile, also known as APDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APDC is a heterocyclic compound that contains a pyridine ring and two cyano groups, making it a versatile building block for various chemical reactions.

Mechanism of Action

The mechanism of action of 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile as a chelating agent involves the formation of a five-membered ring complex with the metal ion. This complexation prevents the metal ion from interacting with other molecules in the system, allowing researchers to study the specific effects of the metal ion on biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile depend on the metal ion that it chelates. For example, 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to inhibit the activity of copper-dependent enzymes such as superoxide dismutase and lysyl oxidase, which are involved in oxidative stress and extracellular matrix formation, respectively. In contrast, 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to activate the activity of zinc-dependent enzymes such as carbonic anhydrase, which is involved in acid-base balance and ion transport.

Advantages and Limitations for Lab Experiments

One advantage of using 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile as a chelating agent is its high selectivity for certain metal ions, which allows researchers to study the specific effects of these ions on biological processes. However, one limitation of using 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is its potential toxicity, as it has been shown to induce apoptosis in certain cell lines at high concentrations.

Future Directions

There are several future directions for research on 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile, including the development of novel 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile derivatives with improved selectivity and lower toxicity. Additionally, 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile could be used in combination with other chelating agents or drugs to enhance their efficacy or reduce their side effects. Finally, 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile could be used in the development of new diagnostic or therapeutic agents for diseases that are associated with metal ion dysregulation.

Synthesis Methods

4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile can be synthesized through a multi-step process that involves the condensation of 4-chloroaniline with malononitrile, followed by cyclization and oxidation. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.

Scientific Research Applications

4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been widely used in scientific research as a chelating agent for various metal ions, including copper, zinc, and iron. Its ability to form stable complexes with these metal ions has made it a useful tool for studying the role of these metals in biological systems. For example, 4-anilino-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been used to study the role of copper in Alzheimer's disease and the role of zinc in prostate cancer.

properties

IUPAC Name

4-anilino-2-oxo-1H-pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O/c14-6-9-8-16-13(18)11(7-15)12(9)17-10-4-2-1-3-5-10/h1-5,8H,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSKHEUQFKKGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NC=C2C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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